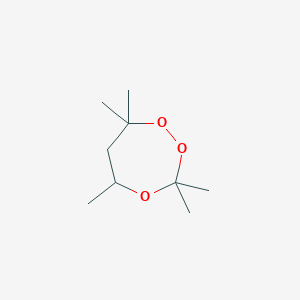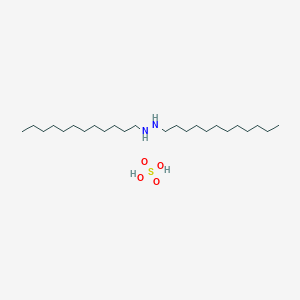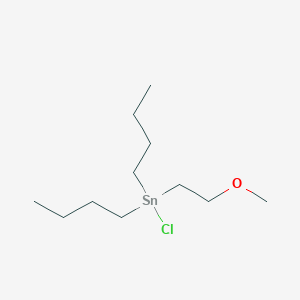![molecular formula C26H19BrO B14258490 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran CAS No. 369380-96-1](/img/structure/B14258490.png)
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran is an organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and introduce hydrogen in its place.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
科学的研究の応用
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran has several applications in scientific research:
Materials Science: Due to its photochromic properties, it is used in the development of smart materials that change color in response to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be studied using spectroscopic techniques .
類似化合物との比較
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Lacks the bromomethyl group but shares the naphthopyran core.
5-(Chloromethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran makes it more reactive in substitution reactions compared to its analogs.
特性
CAS番号 |
369380-96-1 |
|---|---|
分子式 |
C26H19BrO |
分子量 |
427.3 g/mol |
IUPAC名 |
5-(bromomethyl)-3,3-diphenylbenzo[f]chromene |
InChI |
InChI=1S/C26H19BrO/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,18H2 |
InChIキー |
UKSRLHMOFJRUDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CBr)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
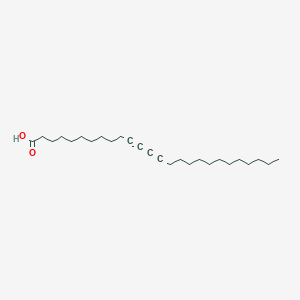
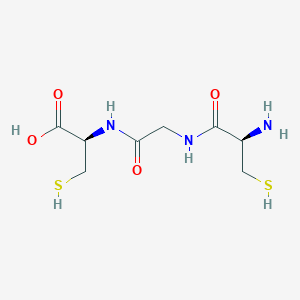
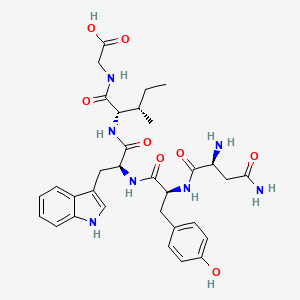
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
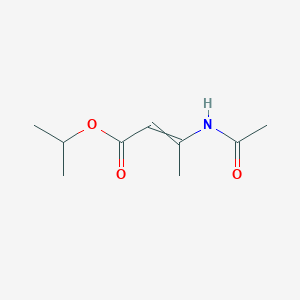
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


